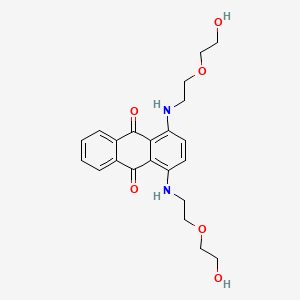
1,4-Bis((2-(2-hydroxyethoxy)ethyl)amino)anthra-9,10-quinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis((2-(2-hydroxyethoxy)ethyl)amino)anthra-9,10-quinone is a chemical compound that belongs to the class of anthraquinone derivatives Anthraquinones are known for their vibrant colors and are widely used in dyes, pigments, and as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis((2-(2-hydroxyethoxy)ethyl)amino)anthra-9,10-quinone typically involves the functionalization of the anthraquinone core with hydroxyethoxyethyl groups. One common method involves the reaction of 1,4-diaminoanthraquinone with ethylene glycol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step synthesis processes, starting from readily available raw materials such as anthraquinone and ethylene glycol. The process may include steps like nitration, reduction, and subsequent functionalization to introduce the hydroxyethoxyethyl groups. The reaction conditions are optimized to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis((2-(2-hydroxyethoxy)ethyl)amino)anthra-9,10-quinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and physical properties.
Scientific Research Applications
1,4-Bis((2-(2-hydroxyethoxy)ethyl)amino)anthra-9,10-quinone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA and inhibit cell proliferation.
Industry: It is used in the production of dyes and pigments, as well as in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Bis((2-(2-hydroxyethoxy)ethyl)amino)anthra-9,10-quinone involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the normal function of the genetic material and inhibiting cell division. It may also generate reactive oxygen species (ROS) that can induce oxidative stress and damage cellular components, leading to cell death. The specific molecular targets and pathways involved in these processes are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1,4-Diaminoanthraquinone: A precursor in the synthesis of 1,4-Bis((2-(2-hydroxyethoxy)ethyl)amino)anthra-9,10-quinone.
1,4-Bis((2-(dimethylamino)ethyl)amino)anthra-9,10-quinone: Another derivative with different substituents on the amino groups.
1,4-Bis((2-(2-methoxyethoxy)ethyl)amino)anthracene-9,10-dione: A similar compound with methoxyethoxyethyl groups.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and physical properties. These properties make it particularly suitable for applications in dye synthesis, biological research, and potential therapeutic uses. Its ability to interact with DNA and generate ROS sets it apart from other similar compounds, highlighting its potential in medical research.
Properties
CAS No. |
47645-63-6 |
|---|---|
Molecular Formula |
C22H26N2O6 |
Molecular Weight |
414.5 g/mol |
IUPAC Name |
1,4-bis[2-(2-hydroxyethoxy)ethylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C22H26N2O6/c25-9-13-29-11-7-23-17-5-6-18(24-8-12-30-14-10-26)20-19(17)21(27)15-3-1-2-4-16(15)22(20)28/h1-6,23-26H,7-14H2 |
InChI Key |
DIDIQVVJJPBEGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCOCCO)NCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















